2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Description

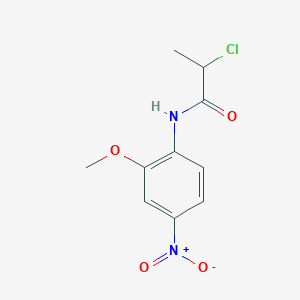

2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CAS 743444-37-3) is a substituted propanamide with the molecular formula C₁₀H₁₁ClN₂O₄ and a molecular weight of 258.66 g/mol . The compound features a propanamide backbone linked to a 2-methoxy-4-nitrophenyl group, characterized by a nitro (-NO₂) substituent at the para position and a methoxy (-OCH₃) group at the ortho position of the aromatic ring. The chloro (-Cl) substituent on the propanamide chain enhances its electrophilicity, while the nitro group contributes to its electron-withdrawing properties, influencing reactivity and stability.

This compound is primarily utilized in specialty chemical synthesis and pharmaceutical research. Its structural complexity makes it a candidate for studying nitroaromatic interactions in drug design or agrochemical applications.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(13(15)16)5-9(8)17-2/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSSICKCUZXGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide typically involves the reaction of 2-chloro-4-nitroaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).

Reduction: Hydrogen gas, palladium catalyst, solvent (e.g., ethanol).

Oxidation: Potassium permanganate, solvent (e.g., water).

Major Products Formed

Substitution: Formation of N-substituted derivatives.

Reduction: Formation of 2-chloro-N-(2-methoxy-4-aminophenyl)propanamide.

Oxidation: Formation of 2-chloro-N-(2-hydroxy-4-nitrophenyl)propanamide.

Scientific Research Applications

Chemistry

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, making it valuable in the development of new compounds.

Biological Research

The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Its structure enables it to interact with specific molecular targets, influencing enzyme activity and cellular processes.

Medicinal Chemistry

Research has explored its potential therapeutic properties, particularly:

- Anti-inflammatory Activity : Studies indicate that this compound may inhibit inflammatory pathways, suggesting its use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary evaluations have shown effectiveness against various bacterial strains, indicating potential applications in antibiotic development.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing dyes, pigments, and other chemical products.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Facilitates diverse chemical reactions |

| Biological Research | Biochemical probe for enzyme studies | Influences enzyme activity |

| Medicinal Chemistry | Potential anti-inflammatory and antimicrobial agent | Effective against certain bacteria; anti-inflammatory effects |

| Industrial Applications | Production of specialty chemicals | Used in dyes and pigments |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of this compound against Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 10 µg/mL, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Properties

Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a marked reduction in cytokine levels, suggesting its potential use in treating inflammatory conditions.

Case Study 3: Anticancer Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., leukemia MOLT-4). Results showed significant cytotoxicity, indicating promise for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes in the enzyme structure .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Key Findings and Research Insights

(a) Electron Effects and Reactivity

- The nitro group in this compound strongly withdraws electrons, reducing aromatic ring electron density compared to methyl (CNMP) or methoxy substituents. This enhances susceptibility to nucleophilic aromatic substitution but may reduce solubility in polar solvents .

- Methoxy groups (e.g., in the reference compound) donate electrons via resonance, stabilizing intermediates in synthetic pathways.

(c) Physicochemical Properties

- Molecular Weight and Solubility : Higher molecular weight derivatives (e.g., sulfamoyl-thiadiazole compound at 353.83 g/mol) exhibit lower aqueous solubility, whereas CNMP (197.45 g/mol) is more amenable to organic solvent systems .

- Alkyne Functionalization: The propargyl group in 2-((3-chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide enables participation in Huisgen cycloaddition reactions, a feature absent in the reference compound .

Biological Activity

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a chloro group, a methoxy group, and a nitro group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and nitro groups enhance its binding affinity, potentially leading to the inhibition of enzyme activities or alteration of protein functions. The compound may also undergo bioreduction, forming reactive intermediates that can interact with cellular components, resulting in various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against a range of bacteria and fungi. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), colon cancer (DLD-1), and gastric cancer (AGS). Notably, some derivatives showed low toxicity towards normal human cells while maintaining high cytotoxicity against cancer cells .

Table 2: Anticancer Activity Evaluation

| Cancer Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MCF-7 | 1.57 | 13.3 |

| DLD-1 | 3.00 | 20.0 |

| AGS | 2.50 | 15.0 |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound exhibited broad-spectrum antimicrobial activity against several bacterial strains, with MIC values indicating effective inhibition at low concentrations .

- Anticancer Research : Another significant study involved screening various derivatives of the compound against the NCI60 cancer cell line panel, revealing promising anticancer activity with specific derivatives showing high selectivity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, and how can reaction conditions be optimized?

- Methodology :

- Substitution Reaction : React 2-methoxy-4-nitroaniline with chloroacetyl chloride under alkaline conditions (e.g., K₂CO₃ in acetone) to form the amide bond. Monitor reaction progress via TLC or HPLC .

- Nitro Group Reduction : If intermediate nitro groups require reduction (e.g., to amines for further functionalization), use iron powder in acidic media (HCl/H₂O) at 60–80°C. Ensure inert atmosphere to prevent oxidation .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Adjust solvent ratios based on solubility data (e.g., 75% ethanol yields 84% recovery in related propanamide derivatives) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for structural confirmation. For example, the methoxy group (δ ~3.8 ppm) and nitro aromatic protons (δ ~8.1–8.5 ppm) are diagnostic .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be cross-referenced with synthesized standards .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile intermediates (e.g., chloroacetyl chloride) .

- Waste Disposal : Collect halogenated byproducts separately and treat via incineration or licensed hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms for nitro group reduction and amide bond formation be validated experimentally?

- Kinetic Studies : Monitor nitro reduction rates via UV-Vis spectroscopy (absorbance at 400 nm for nitro-to-amine conversion). Compare activation energies under acidic (Fe/HCl) vs. catalytic hydrogenation (Pd/C) conditions .

- Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to track nitrogen migration during reduction. Analyze products via ESI-MS or ¹⁵N NMR .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

- SHELX Refinement : Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Validate with R1 < 0.05 and wR2 < 0.12 .

- Twinned Data Analysis : For crystals exhibiting twinning (common in nitro-substituted aromatics), use TWINABS to deconvolute overlapping reflections .

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated vs. experimental NMR shifts. Discrepancies >1 ppm may indicate conformational flexibility or solvent effects .

- X-ray vs. NMR Dihedral Angles : Overlay crystallographic torsion angles (e.g., C–N–C–O) with NMR-derived Karplus equations for amide bonds to identify dynamic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.